1-Isopropyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole
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Overview
Description
1-Isopropyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole is a heterocyclic compound that features a unique combination of a pyrazole ring fused with a tetrahydropyran ring and a thiophene substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Isopropyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thiophene derivative with a pyrazole precursor in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as tetrahydrofuran and the application of heat to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-Isopropyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Electrophilic reagents such as halogens, sulfonyl chlorides, and nitrating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce halogen, nitro, or sulfonyl groups.
Scientific Research Applications
1-Isopropyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-Isopropyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Thiophene-Linked 1,2,4-Triazoles: These compounds share the thiophene moiety and exhibit similar biological activities.
Pyrazoloquinolines: These compounds have a similar pyrazole core and are used in medicinal chemistry.
Uniqueness
1-Isopropyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole is unique due to its fused ring structure, which imparts distinct chemical and biological properties. The combination of the pyrazole, tetrahydropyran, and thiophene rings provides a versatile scaffold for the development of novel compounds with diverse applications.
Properties
Molecular Formula |
C13H16N2OS |
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Molecular Weight |
248.35 g/mol |
IUPAC Name |
1-propan-2-yl-3-thiophen-2-yl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole |
InChI |
InChI=1S/C13H16N2OS/c1-9(2)15-11-5-6-16-8-10(11)13(14-15)12-4-3-7-17-12/h3-4,7,9H,5-6,8H2,1-2H3 |
InChI Key |
LDSLLEDGMXITAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(COCC2)C(=N1)C3=CC=CS3 |
Origin of Product |
United States |
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